3-Formyl-2-hydroxy-5-methylbenzoic acid

tautomerism charge relay NMR spectroscopy

3-Formyl-2-hydroxy-5-methylbenzoic acid (also known as 3-carboxy-5-methylsalicylaldehyde or 3-formyl-5-methylsalicylic acid) is a benzene derivative bearing three functional groups—a carboxylic acid at position 1, a hydroxyl group at position 2, and a formyl group at position 3—together with a methyl substituent at position 5. The juxtaposition of the 2-hydroxy and 3-formyl groups creates a salicylaldehyde-type chelating pocket, while the additional carboxylic acid provides a third metal-coordinating site and a proton-donating/accepting moiety that participates in extended hydrogen-bond networks.

Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
CAS No. 67127-83-7
Cat. No. B3055820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-2-hydroxy-5-methylbenzoic acid
CAS67127-83-7
Molecular FormulaC9H8O4
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C(=O)O)O)C=O
InChIInChI=1S/C9H8O4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3,(H,12,13)
InChIKeyCNLMEVZLTPWXQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-2-hydroxy-5-methylbenzoic Acid (CAS 67127-83-7): A Trifunctional Salicylaldehyde–Benzoic Acid Building Block for Coordination Chemistry and Molecular Probes


3-Formyl-2-hydroxy-5-methylbenzoic acid (also known as 3-carboxy-5-methylsalicylaldehyde or 3-formyl-5-methylsalicylic acid) is a benzene derivative bearing three functional groups—a carboxylic acid at position 1, a hydroxyl group at position 2, and a formyl group at position 3—together with a methyl substituent at position 5 . The juxtaposition of the 2-hydroxy and 3-formyl groups creates a salicylaldehyde-type chelating pocket, while the additional carboxylic acid provides a third metal-coordinating site and a proton-donating/accepting moiety that participates in extended hydrogen-bond networks [1]. The 5-methyl substituent modulates both the electronic properties of the aromatic ring and the lipophilicity of the molecule without introducing additional coordination functionality, thereby fine-tuning the compound's physicochemical profile relative to non-methylated formylsalicylic acid analogs [2].

Why 3-Formyl-2-hydroxy-5-methylbenzoic Acid Cannot Be Replaced by 5-Formylsalicylic Acid or 5-Methylsalicylic Acid


The three electron-rich functional groups of 3-formyl-2-hydroxy-5-methylbenzoic acid generate a coordination and hydrogen-bonding landscape that is not accessible to any single-substitution analog. Replacing it with 5-formylsalicylic acid (CAS 616-76-2) loses the critical 5-methyl group that modulates ring electronics and lipophilicity; using 5-methylsalicylic acid (CAS 89-56-5) eliminates the formyl group required for Schiff base condensation and metal-chelate formation . Crucially, the unique spatial arrangement of the 3-carboxyl group adjacent to the 2-hydroxy-3-formyl salicylaldehyde unit creates an intramolecular charge-relay system that dramatically alters proton tautomerism, a property that is completely absent in compounds lacking the additional COOH moiety [1]. Evidence of this differentiation is presented quantitatively in the following evidence guide.

Quantitative Differentiation Evidence for 3-Formyl-2-hydroxy-5-methylbenzoic Acid Relative to Key Analogs


Zwitterionic Tautomer Stabilization by the 3-Carboxyl Group: NMR Comparison with COOH-Free Model Systems

The Schiff base 3-carboxy-5-methyl-salicylidenaniline, synthesized directly from 3-formyl-2-hydroxy-5-methylbenzoic acid and aniline, was studied by 1H and 15N NMR at temperatures between 243 K and 183 K in CD2Cl2 [1]. Three tautomeric states were resolved: 1a (O–H···O–H···N), 1b (O–H···O−···H–N+, the zwitterion), and 1c (O−···H–O···H–N+). The zwitterionic structure 1b was found to be the dominant species, a result explicitly attributed to the additional COOH group. In control model systems lacking the COOH substituent, the zwitterionic form is not dominant under the same conditions—the COOH group is therefore the structural determinant that stabilizes the charge-separated tautomer [1].

tautomerism charge relay NMR spectroscopy Schiff base

Copper(II) Coordination Chemistry: Binuclear Complex Formation with 3-Formyl-5-methylsalicylaldehyde vs. Monoanionic Salicylaldehyde Ligands

Okawa (1970) reported the synthesis of copper(II) complexes directly from 3-formyl-5-methylsalicylaldehyde (the aldehyde form of the target compound) and its Schiff base derivatives with alkyl amines [1]. The free aldehyde and its Schiff bases form binuclear copper(II) species, a coordination mode that depends on the presence of both the 2-hydroxy and 3-formyl groups in a 1,2-arrangement on the ring. By contrast, 5-methylsalicylic acid (which lacks the formyl group) cannot engage in this binucleating chelation mode, and 5-formylsalicylic acid (which places the formyl at position 5 rather than 3) generates a different coordination geometry with altered magnetic exchange pathways [1]. Subsequent work extended this chemistry to macrocyclic ligands incorporating two units of 3-formyl-5-methylsalicylaldimine bridged by alkylene chains, yielding additional binuclear Cu(II) and Ni(II) complexes with distinct magnetic properties [2].

coordination chemistry binuclear copper complexes Schiff base ligands magnetic properties

Solid-Phase Extraction Selectivity for Ultra-Trace Copper: Schiff Base Derivatized Membrane Disks vs. Other Salicylaldehyde-Based Modifiers

A symmetric Schiff base ligand, N,N′-ethylene-bis-(3-formyl-5-methylsalicylaldimine), was prepared from two equivalents of 3-formyl-2-hydroxy-5-methylbenzoic acid and ethylenediamine, then immobilized on octadecyl silica membrane disks for solid-phase extraction of ultra-trace copper [1]. The modified disks retained copper quantitatively at pH 4 and permitted elution with 8 mL of 1 M HCl / 0.5 M HNO3 containing 2.0% methanol. The method achieved a detection limit of 0.005 ng mL−1, a linear dynamic range of 5–150 ng mL−1, an enrichment factor of approximately 400, and a reproducibility of ≤3% [1]. The high selectivity for Cu(II) over other foreign ions is attributed to the specific cavity size and donor-atom arrangement provided by the two 3-formyl-5-methylsalicylaldehyde units within the Schiff base framework.

solid-phase extraction copper determination trace analysis flame atomic absorption spectrometry

Crystal Structure of the Copper(II) Complex: Water Chain Architecture and Triclinic Packing vs. Other Salicylaldehyde Cu(II) Complexes

A copper(II) coordination compound, [Cu(C9H6O4)(C12H8N2)]·4H2O, where C9H6O4 is the 3-carboxyl-5-methylsalicylaldehyde anion (the deprotonated form of the target compound), was crystallized and structurally characterized by single-crystal X-ray diffraction [1]. The complex crystallizes in the triclinic space group P–1 with cell parameters a = 6.9507(18) Å, b = 11.025(3) Å, c = 15.142(5) Å, α = 107.617(4)°, β = 95.344(5)°, γ = 103.472(3)°, V = 1058.6(5) Å3, Z = 2, and Dc = 1.550 g cm−3 [1]. The Cu(II) center adopts a slightly distorted square-planar geometry coordinated by two oxygen and two nitrogen atoms. The lattice contains alternating tetrameric and hexameric water rings that share sides to form a 1-D water chain resembling DNA-like architecture, together with decameric water–carboxylate oxygen clusters that extend the structure into a 2-D network [1]. This elaborate water-chain architecture, stabilized by the carboxylate group of the ligand, represents a distinct supramolecular feature not observed in copper complexes of simpler salicylaldehydes lacking the 3-carboxyl substituent.

crystal engineering copper coordination water clusters supramolecular chemistry

Key Research and Industrial Applications of 3-Formyl-2-hydroxy-5-methylbenzoic Acid


Model System for Pyridoxal Phosphate (PLP) Enzyme Mechanistic Studies

The Schiff base formed between 3-formyl-2-hydroxy-5-methylbenzoic acid and aniline (3-carboxy-5-methyl-salicylidenaniline) serves as a validated model for the internal and external aldimines of PLP-dependent enzymes. The COOH-dependent zwitterionic tautomer stabilization demonstrated by Golubev et al. (2007) [1] makes this compound uniquely suitable for NMR-based investigations of proton relay mechanisms in enzyme active sites. Researchers studying PLP enzymology can use this compound as a structurally defined small-molecule probe to calibrate hydrogen-bond coupling models.

Precursor for Selective Copper Extraction Ionophores in Analytical Chemistry

Conversion of 3-formyl-2-hydroxy-5-methylbenzoic acid to N,N′-ethylene-bis-(3-formyl-5-methylsalicylaldimine) yields a symmetric tetradentate Schiff base ionophore that, when immobilized on C18 silica disks, enables ultra-trace copper determination with a detection limit of 0.005 ng mL−1 and a 400-fold enrichment factor [2]. Analytical laboratories developing FAAS or ICP-MS methods for copper in water, food, or alloy samples can use this compound as a key building block for fabricating selective solid-phase extraction membranes.

Building Block for Binuclear and Macrocyclic Metal Complexes in Magnetochemistry

The 2-hydroxy-3-formyl arrangement permits the synthesis of binuclear copper(II) and nickel(II) complexes, as documented by Okawa (1970) [3] and extended to N,N′-alkylenebis(3-formyl-5-methylsalicylaldimine) macrocyclic complexes [4]. Coordination chemists and magnetochemists requiring a salicylaldehyde precursor that supports binucleation and macrocycle formation via the 3-formyl position should select this compound over 5-formylsalicylic acid or 5-methylsalicylic acid.

Crystal Engineering of Water-Cluster and Hydrogen-Bonded Networks

The copper(II) complex of 3-carboxyl-5-methylsalicylaldehyde with 1,10-phenanthroline assembles into a triclinic lattice featuring alternating tetrameric and hexameric water rings that propagate into 1-D chains and further expand into 2-D networks via decameric water–carboxylate clusters [5]. Solid-state chemists interested in designing crystalline materials with defined water-cluster topologies can exploit the 3-carboxyl group of this ligand as a hydrogen-bond anchor point that is absent in non-carboxylated salicylaldehydes.

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